Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1707370-05-5. It has a molecular weight of 247.09 . The IUPAC name for this compound is ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate .
Synthesis Analysis
Pyrazole nucleus, which is a part of the compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Industrial Applications Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is an important intermediate in the synthesis of various compounds. For instance, it is used in the production of new insecticides like chlorantraniliprole. The synthesis process is notable for its simplicity, low cost, and high purity and yield, making it a promising candidate for industrialization (Lan Zhi-li, 2007).
Antimicrobial Applications A series of pyrazole derivatives, including Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate, have been synthesized and tested for antimicrobial activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (A. Radwan et al., 2014).
Catalysis in Organic Synthesis This compound is used as a precursor in various organic synthesis processes. For example, it has been used in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are valuable in synthesizing diverse condensed pyrazoles. Such applications are crucial in the development of new organic compounds (Eglė Arbačiauskienė et al., 2011).
Cancer Research Compounds synthesized from Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate have been evaluated for their potential in inhibiting cancer cell growth. These compounds have shown effectiveness against certain cancer cell lines, indicating their potential use in cancer research and treatment (Ju Liu et al., 2016).
Chemical Structural Analysis The compound has also been the subject of structural and crystallographic studies. These studies provide insights into its molecular structure and properties, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (C.-S. Zhao, Yuan-Chao Wang, 2023).
Safety And Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIJBIZPZMFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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